molecular formula C22H22N2O4S B10976869 2-(4-methoxyphenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

2-(4-methoxyphenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B10976869
M. Wt: 410.5 g/mol
InChI Key: GAZBKIPROBTSPA-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(4-methylbenzenesulfonamido)aniline under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of a nitro group results in the formation of an amine.

Scientific Research Applications

2-(4-METHOXYPHENYL)-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHOXYPHENYL)-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C22H22N2O4S/c1-16-3-13-21(14-4-16)29(26,27)24-19-9-7-18(8-10-19)23-22(25)15-17-5-11-20(28-2)12-6-17/h3-14,24H,15H2,1-2H3,(H,23,25)

InChI Key

GAZBKIPROBTSPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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